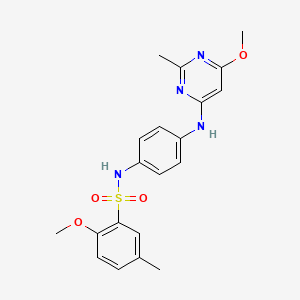![molecular formula C18H22N2 B2570268 3,3-[Spiro-2-adamantyl]-1-indanone hydrazone CAS No. 400083-52-5](/img/structure/B2570268.png)
3,3-[Spiro-2-adamantyl]-1-indanone hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-[Spiro-2-adamantyl]-1-indanone hydrazone” is a versatile chemical compound with immense potential for scientific research. It has a unique structure that allows for diverse applications, ranging from drug discovery to material science. This compound has shown antimycobacterial activity and is a probable inhibitor of MmpL3 .
Synthesis Analysis
The synthesis of hydrazones, such as “3,3-[Spiro-2-adamantyl]-1-indanone hydrazone”, is achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of “3,3-[Spiro-2-adamantyl]-1-indanone hydrazone” is complex and unique. It consists of an adamantane moiety and a hydrazide–hydrazone moiety . The adamantane moiety is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .Chemical Reactions Analysis
Hydrazone formation reactions, such as those involved in the creation of “3,3-[Spiro-2-adamantyl]-1-indanone hydrazone”, show a large variation in reaction rates and catalytic effects . These reactions are often controlled by aniline catalysis .Applications De Recherche Scientifique
- Researchers have synthesized metal complexes of hydrazone ligands derived from 3,3-[Spiro-2-adamantyl]-1-indanone hydrazone. These complexes exhibit potent antimicrobial activity against bacterial pathogens such as E. coli, S. aureus, P. aeruginosa, and B. subtilis, as well as fungal pathogens like C. albicans and A. niger .
- Notably, the Cu(II) and Zn(II) complexes of hydrazone ligand H₂L₂ exhibit promising antitubercular properties .
- Hydrazone ligand H₂L₄ and its Cu(II) complex effectively decolorize DPPH solution, indicating strong antioxidant potential .
Antimicrobial Activity
Antitubercular Activity
Antioxidant Properties
In Silico ADME Study
Medicinal Chemistry
Catalyst Development
These applications highlight the versatility and potential of 3,3-[Spiro-2-adamantyl]-1-indanone hydrazone in scientific research. Its antimicrobial, antitubercular, and antioxidant properties, along with its role in drug development and catalysis, make it an exciting compound for further investigation. 🌟
Mécanisme D'action
are organic compounds that are derived from the condensation of hydrazines with ketones or aldehydes . They are known to exhibit a wide range of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . The biological activity of hydrazones is often attributed to their ability to interact with biological targets through their azomethine group (–NH–N=CH–), which is connected with a carbonyl group .
The mode of action of hydrazones can vary depending on the specific compound and its biological target. For example, some hydrazones are known to inhibit the growth of bacteria by interfering with bacterial cell wall synthesis . Others might exert their effects by interacting with enzymes or other proteins within the cell .
The biochemical pathways affected by hydrazones can also vary widely. For instance, some hydrazones might affect the pathways involved in DNA synthesis or protein production, leading to cell death .
In terms of pharmacokinetics , the absorption, distribution, metabolism, and excretion (ADME) properties of hydrazones can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of action of hydrazones can include effects at the molecular and cellular levels, such as inhibition of cell growth, induction of cell death, or modulation of cellular signaling pathways .
The action environment can influence the efficacy and stability of hydrazones. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its biological targets .
Orientations Futures
The compound “3,3-[Spiro-2-adamantyl]-1-indanone hydrazone” shows promise as an anti-TB agent with the potential to improve TB treatment in combination with standard TB therapies . Its unique structure and antimycobacterial properties make it a promising candidate for future research and development .
Propriétés
IUPAC Name |
(E)-spiro[2H-indene-3,2'-adamantane]-1-ylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-20-17-10-18(16-4-2-1-3-15(16)17)13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14H,5-10,19H2/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQFCJNSNCJAFZ-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=NN)C5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N\N)/C5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-[Spiro-2-adamantyl]-1-indanone hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2570186.png)
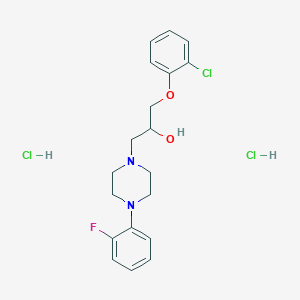
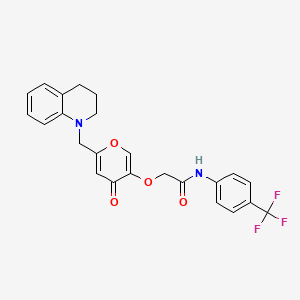

![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2570192.png)

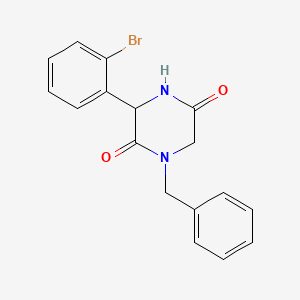
![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)
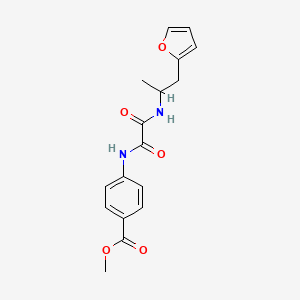
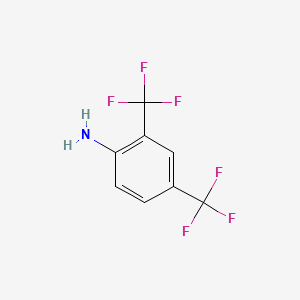
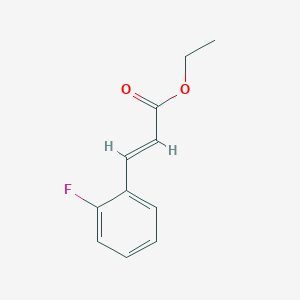
![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)
